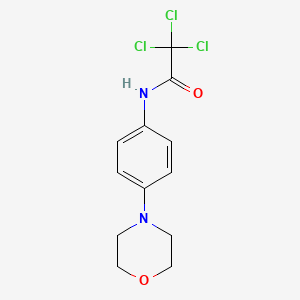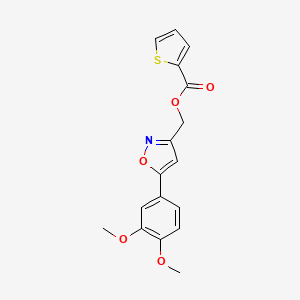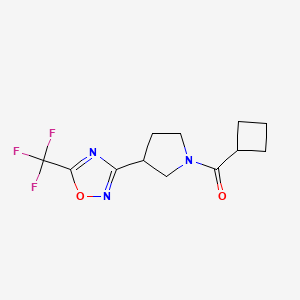
Cyclobutyl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "Cyclobutyl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone" is a chemical entity that appears to be related to a class of heterocyclic compounds that have been synthesized and studied for various biological activities. Although the specific compound is not directly mentioned in the provided papers, the research on related compounds provides insight into the potential synthesis, structure, and properties of such molecules.
Synthesis Analysis
The synthesis of related trifluoromethyl-substituted heterocyclic compounds involves a convergent synthetic approach. For instance, a series of polysubstituted methanones was synthesized starting from isatin and alky(aryl/heteroaryl) ketones, leading to high yields of up to 95% through a [3+2] cyclocondensation reaction. This process involved the use of 4-alkyl(aryl/heteroaryl)-4-methoxy-1,1,1-trifluorobut-3-en-2-ones and 2-alkyl(aryl/heteroaryl)-4-carbohydrazides . Additionally, the synthesis of a pyrazolo[4,3-c]cinnolin-1-yl compound was achieved through the condensation of 3-acetyl-6-chloro-1H-cinnolin-4-one with isonicotinic acid hydrazide (INH) in absolute ethanol . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . These techniques are essential for confirming the structure of synthesized compounds, including the arrangement of functional groups and the overall molecular framework. The presence of trifluoromethyl groups and heterocyclic rings such as pyrazole and cinnoline indicates a complex molecular structure that could be similar in complexity to the compound of interest.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include cyclocondensation and dehydration reactions . These reactions are crucial for forming the desired heterocyclic rings and introducing specific functional groups. For example, dehydration reactions were used to obtain dehydrated heterocyclic derivatives from 5-hydroxy-2-pyrazoline moieties . Such reactions could be relevant to the synthesis and modification of "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. The presence of trifluoromethyl groups can significantly affect the compound's lipophilicity, reactivity, and biological activity. For instance, compounds with aromatic groups at the 2-position of the quinoline and a methyl moiety at the 3-position of the pyrazole exhibited significant cytotoxicity in human leukocytes at high concentrations . These properties are important for understanding the potential applications of the compound in biological systems.
Scientific Research Applications
Chemical Synthesis and Drug Development
Synthesis Techniques and Applications : Research into compounds with similar structural motifs, such as cyclobutyl and oxadiazol rings, highlights innovative synthetic techniques and potential therapeutic applications. For example, Chrovian et al. (2018) developed a single pot dipolar cycloaddition reaction to access novel P2X7 antagonists, showcasing the importance of these structures in medicinal chemistry (Chrovian et al., 2018). Similarly, Bonacorso et al. (2017) described an effective protocol for the synthesis of new trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles, emphasizing the role of such compounds in the development of new materials and drugs (Bonacorso et al., 2017).
Targeted Biological Activities : Compounds featuring oxadiazol rings and related structures have been explored for their biological activities. For instance, the study of pyrrolidine-catalyzed condensations and cycloadditions opens up avenues for the creation of compounds with potential as sodium channel blockers and anticonvulsant agents, as reported by Malik and Khan (2014), illustrating the therapeutic potential of these molecules (Malik & Khan, 2014).
Molecular Docking and Antimicrobial Studies
Molecular Docking Studies : Investigations into the molecular docking of similar compounds have provided valuable insights into their interaction with biological targets, which is crucial for drug design. Pandya et al. (2019) synthesized a library of compounds for in silico ADME prediction properties, in vitro antibacterial, antifungal, and antimycobacterial activities, highlighting the role of such studies in identifying new therapeutics (Pandya et al., 2019).
Antimicrobial and Antimycobacterial Activity : The synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines and their evaluation for anticancer, antimicrobial, and antimycobacterial activities underscore the significance of these compounds in combating various diseases. Katariya et al. (2021) demonstrated that structurally similar compounds could serve as potent antimicrobial and antimycobacterial agents, suggesting the potential utility of Cyclobutyl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone in these areas (Katariya et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
cyclobutyl-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c13-12(14,15)11-16-9(17-20-11)8-4-5-18(6-8)10(19)7-2-1-3-7/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZKKWNECCSRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-2-propan-2-yl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]imidazole-4-sulfonamide](/img/structure/B2540514.png)
![9-(4-fluorophenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
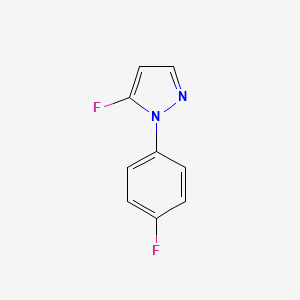

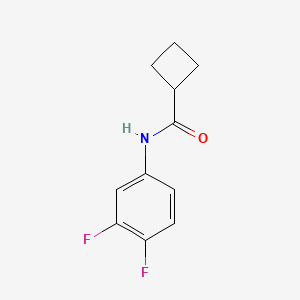
![1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2540521.png)
![6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B2540522.png)
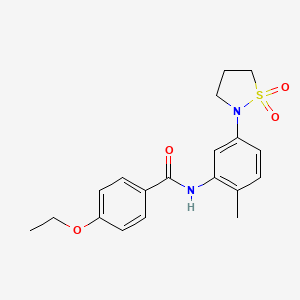
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2540526.png)
![Ethyl 2-[4-(pyrrolidine-1-sulfonyl)benzamido]-1,3-thiazole-4-carboxylate](/img/structure/B2540528.png)
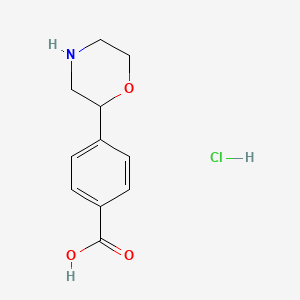
![2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2540535.png)
